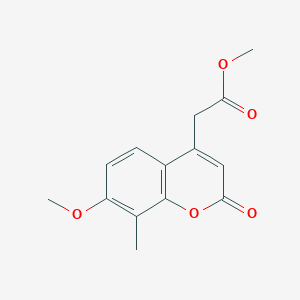
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Synthesis of Hydroxamic Acids and Ureas : A novel synthetic route utilizing Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement enables the synthesis of ureas from carboxylic acids. This method offers good yields without racemization under milder conditions, showcasing an environmentally friendly and cost-effective approach for urea synthesis (Thalluri et al., 2014).
- Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems reveals the potential of urea derivatives in environmental remediation processes. The study demonstrates the role of hydroxyl radicals in the degradation pathway, offering insights into advanced oxidation processes (Sirés et al., 2007).
Molecular Devices and Probes
- Fluorescence Probes : Compounds like N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibit strong solvatochromism in their fluorescence properties. This characteristic enables the detection of analytes such as alcohols, carboxylic acids, and fluoride ions, highlighting the utility of urea derivatives in the development of fluorescence-based sensors (Bohne et al., 2005).
Medicinal Chemistry and Biological Applications
- Interactions with DNA : Studies on Schiff bases containing N2O2 donor atoms, including urea derivatives, have demonstrated their ability to interact with calf thymus DNA through intercalative modes. Such interactions are critical for understanding the potential therapeutic applications of these compounds (Ajloo et al., 2015).
Material Science
- Nonlinear Optical Applications : Theoretical investigations on the molecular structure, vibrational spectra, and hyperpolarizability of urea derivatives indicate their potential in nonlinear optical applications. The substantial hyperpolarizability of these compounds suggests their suitability for developing new optical materials (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-14-6-4-3-5-12(14)17-15(19)16-10-9-13(18)11-7-8-11/h3-6,11,13,18H,2,7-10H2,1H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWKWLGGWXLFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2375453.png)



![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2375463.png)


![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2375468.png)
![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)
